
5-Oxo-3-phenyloxolane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxo-3-phenyltetrahydrofuran-3-carboxamide is an organic compound with a molecular formula of C11H11NO3 It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains a phenyl group, a carboxamide group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-3-phenyltetrahydrofuran-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetic acid with a suitable amine to form an amide intermediate, which is then cyclized under acidic or basic conditions to yield the target compound. The reaction conditions often involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 5-oxo-3-phenyltetrahydrofuran-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-oxo-3-phenyltetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents in the presence of catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-oxo-3-phenyltetrahydrofuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-oxo-3-phenyltetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-oxo-2-phenyltetrahydrofuran-3-carboxylic acid
- 5-oxo-3-phenylpyrrolidine-3-carboxamide
- 5-oxo-3-phenylpyrrolidine-2-carboxamide
Uniqueness
5-oxo-3-phenyltetrahydrofuran-3-carboxamide is unique due to its specific structural features, such as the presence of both a phenyl group and a tetrahydrofuran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
65939-71-1 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-oxo-3-phenyloxolane-3-carboxamide |
InChI |
InChI=1S/C11H11NO3/c12-10(14)11(6-9(13)15-7-11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,14) |
InChI Key |
IPVFUIPKAIDTCC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OCC1(C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



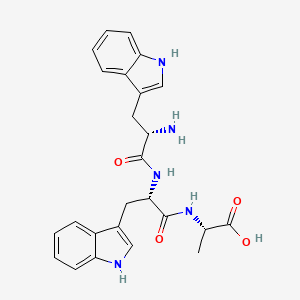
![1-(3-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12901675.png)
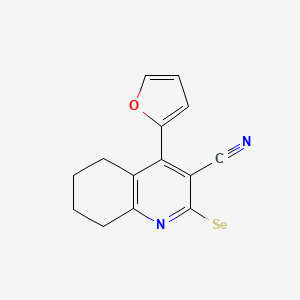
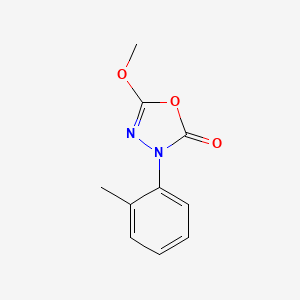
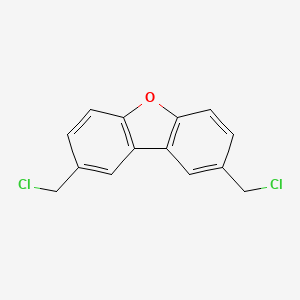
![4-(5-Chloroimidazo[1,2-a]pyrimidin-7-yl)morpholine](/img/structure/B12901691.png)

![N-[3-(1-Ethylcyclohexyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12901700.png)
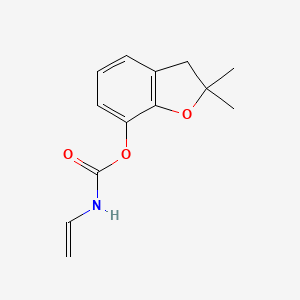
![3-Methyl-1-(4-nitrophenyl)-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12901714.png)
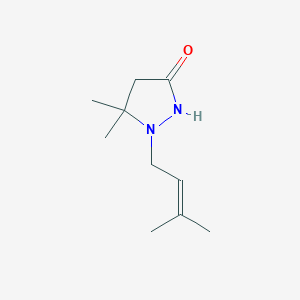
![1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one](/img/structure/B12901718.png)

